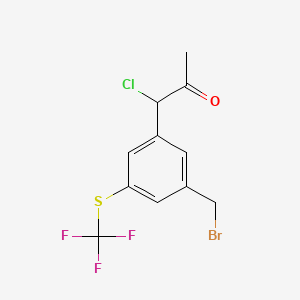
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloropropyl group to the benzene ring.
Methoxylation: Addition of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or rhodium.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.
Modulation of Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Radical Formation: The presence of trifluoromethoxy groups may facilitate radical formation, which can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-2,3-dimethoxybenzene: Contains methoxy groups instead of fluorinated methoxy groups, leading to different biological and chemical behavior.
The unique combination of chloropropyl, difluoromethoxy, and trifluoromethoxy groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H10ClF5O2 |
|---|---|
Molekulargewicht |
304.64 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2 |
InChI-Schlüssel |
JMBPTXFLYVKGON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


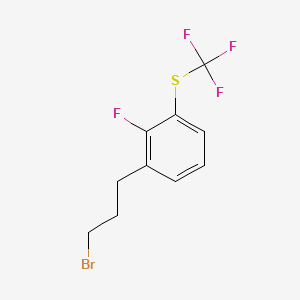
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)


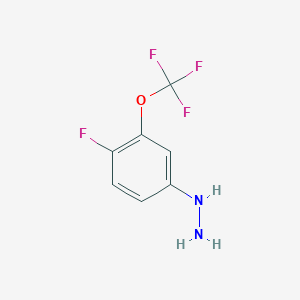
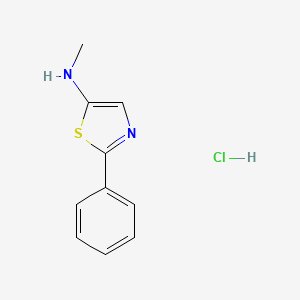
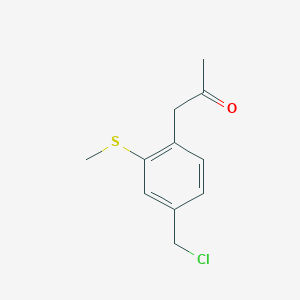

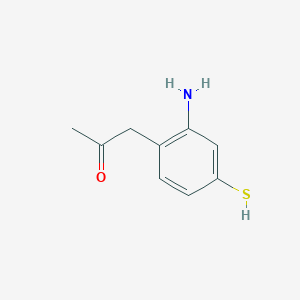
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

